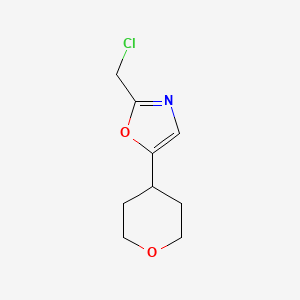

2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole

Description

2-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 2 and a tetrahydro-2H-pyran-4-yl moiety at position 3. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The chloromethyl group (-CH₂Cl) enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. The tetrahydro-2H-pyran-4-yl substituent, a six-membered oxygen-containing ring, contributes to the compound’s solubility and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-(chloromethyl)-5-(oxan-4-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c10-5-9-11-6-8(13-9)7-1-3-12-4-2-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPYKFCOLBVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloromethyl oxazole with tetrahydro-2H-pyran-4-yl derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The oxazole ring and the tetrahydro-2H-pyran-4-yl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring and the tetrahydro-2H-pyran-4-yl group.

Scientific Research Applications

The compound 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and related fields due to its potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Applications in Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its structural features can be modified to enhance biological activity and selectivity against specific targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-cancer Research : The oxazole ring is known for its biological activity, and compounds containing this moiety have been explored for anti-cancer properties. Research indicates that modifications of this compound could lead to effective anti-cancer agents.

- Neuroprotective Agents : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Scaffold for drug design | Targeted therapies for various diseases |

| Antimicrobial Activity | Potential antibiotic and antifungal properties | New treatments for resistant infections |

| Anti-cancer Research | Modifications may yield effective anti-cancer agents | Improved efficacy against tumors |

| Neuroprotective Agents | Possible neuroprotective effects | Treatment options for neurodegeneration |

Case Study 1: Development of Antimicrobial Agents

In a study focusing on the synthesis of oxazole derivatives, researchers modified the chloromethyl group of this compound to enhance its antimicrobial properties. The modified compounds were tested against various bacterial strains, showing significant inhibition compared to standard antibiotics.

Case Study 2: Anti-cancer Activity

A series of derivatives were synthesized from the base compound, with varying substituents on the oxazole ring. In vitro assays demonstrated that some derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as anti-cancer agents.

Case Study 3: Neuroprotection

Research has indicated that certain modifications of this compound can cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's. Animal models showed improved cognitive function when treated with these derivatives.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring and tetrahydro-2H-pyran-4-yl group can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole, we analyze its structural analogs, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Reactivity :

- The chloromethyl group in this compound facilitates nucleophilic substitutions, similar to 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, which is critical in synthesizing drugs like pantoprazole .

- In contrast, 5-tert-butyl-2-(chloromethyl)oxazole exhibits reduced electrophilicity due to steric hindrance from the bulky tert-butyl group .

Solubility and Stability :

- The tetrahydro-2H-pyran-4-yl group improves aqueous solubility compared to phenyl or tert-butyl substituents, as seen in tepraloxydim, where this group enhances herbicidal efficacy .

- Dichlorophenyl-substituted analogs (e.g., 2-(chloromethyl)-5-(2,3-dichlorophenyl)oxazole) show lower solubility but higher lipophilicity, favoring membrane permeability in bioactive molecules .

Biological Activity :

- Oxazole derivatives with cytokinin-like activity, such as oxazolopyrimidines, highlight the importance of substituent polarity. The pyran-substituted oxazole may exhibit similar bioactivity but with improved pharmacokinetics .

- Chlorinated aromatic analogs (e.g., 2-(chloromethyl)-5-(2,4-difluorophenyl)oxazole) are explored as antifungal agents, whereas the pyran-substituted variant’s applications remain understudied .

Synthetic Utility :

- The compound’s chloromethyl group is a strategic handle for further functionalization, akin to its role in synthesizing benzimidazole-based drugs like pantoprazole .

Biological Activity

2-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. The oxazole ring and the tetrahydro-2H-pyran-4-yl group may also engage in interactions with cellular pathways, influencing processes such as enzyme activity and receptor binding.

Biological Activities

Research indicates that derivatives of oxazole compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Oxazole derivatives have shown significant antibacterial and antifungal properties. For instance, a study reported that certain oxazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

- Anticancer Potential : Investigations into the anticancer properties of oxazole compounds have revealed their ability to inhibit androgen receptor (AR) transcriptional activity in prostate cancer cell lines. This suggests potential use in treating hormone-dependent cancers .

- Enzyme Inhibition : Some studies have highlighted the compound's ability to inhibit specific enzymes involved in steroidogenesis, which could lead to applications in hormone-related disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various oxazole derivatives and evaluated their biological activities against different microbial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 8 | 1.6 | C. albicans |

| 11 | 0.8 | C. tropicalis |

| 12 | 3.2 | E. coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.